molecular formula C25H31NO6 B13443602 Nor Propoxyphene-d7 Maleate Salt

Nor Propoxyphene-d7 Maleate Salt

Cat. No.: B13443602
M. Wt: 448.6 g/mol
InChI Key: HCQPFYNZJNOOKN-RJBGEAFJSA-N
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Description

Nor Propoxyphene-d7 Maleate Salt is a deuterated form of Norpropoxyphene, which is a major metabolite of the opioid analgesic drug dextropropoxyphene. This compound is often used in analytical chemistry and toxicology as a reference standard due to its distinct properties and stability .

Preparation Methods

The synthesis of Nor Propoxyphene-d7 Maleate Salt involves several steps. The primary synthetic route includes the deuteration of Norpropoxyphene followed by its reaction with maleic acid to form the maleate salt. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Chemical Reactions Analysis

Nor Propoxyphene-d7 Maleate Salt undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

Nor Propoxyphene-d7 Maleate Salt exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as a weak agonist at OP1, OP2, and OP3 opiate receptors, which are involved in pain modulation . The compound’s deuterated form allows for more precise studies of its pharmacokinetics and metabolism.

Comparison with Similar Compounds

Nor Propoxyphene-d7 Maleate Salt is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate analytical measurements. Similar compounds include:

These comparisons highlight the advantages of using this compound in research and industrial applications.

Properties

Molecular Formula

C25H31NO6

Molecular Weight

448.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;[1,1-dideuterio-3-methyl-4-(methylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylbutan-2-yl] propanoate

InChI

InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i5D,7D,8D,11D,12D,15D2;

InChI Key

HCQPFYNZJNOOKN-RJBGEAFJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C2=CC=CC=C2)(C(C)CNC)OC(=O)CC)[2H])[2H].C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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